![molecular formula C24H25ClN4O3 B11191228 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11191228.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
This compound is a pyrimidin-4(3H)-one derivative featuring a 1,3-benzodioxol-5-ylmethyl-substituted piperazine moiety, a 4-chlorobenzyl group at position 5, and a methyl group at position 4. The benzodioxole group, known for metabolic stability, could improve bioavailability compared to simpler aryl systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-(3’,4’-methylenedioxybenzyl)piperazine and 2-chloropyrimidine.
Reaction Conditions: The reaction is carried out in anhydrous xylene with anhydrous potassium carbonate as a base. The mixture is heated to the boiling point (approximately 130°C) for 9 hours.
Isolation: After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reactors: Using industrial reactors to maintain the required temperature and pressure conditions.
Purification: Employing large-scale purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Dopamine Receptor Agonism : Piribedil acts primarily as a dopamine receptor agonist, which is crucial in the management of Parkinson’s disease. By mimicking dopamine's action in the brain, it helps regulate motor function and alleviate symptoms associated with dopamine deficiency.
Case Study: Parkinson's Disease Treatment
In clinical trials involving patients with Parkinson's disease, piribedil demonstrated significant improvements in motor functions compared to placebo groups. The compound's long half-life allows for once-daily dosing, enhancing patient adherence to treatment regimens. Patients reported reduced tremors and improved overall mobility .
Anticancer Activity
Recent studies have explored piribedil's potential as an anticancer agent. Research on various cancer cell lines indicated that piribedil can reduce cell viability and induce apoptosis (programmed cell death).
Case Study: Cancer Cell Line Studies
In vitro studies showed a dose-dependent response where higher concentrations of piribedil led to increased rates of cell death in cancer cells. This suggests that piribedil may have therapeutic potential in oncology, particularly for tumors that are resistant to conventional treatments .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Dopamine Receptor Agonism | Significant improvement in motor function |
Anticancer Activity | Induces apoptosis in cancer cells |
Neuroprotective Effects | Potential to protect neurons from degeneration |
Comparison Table
Compound | Primary Use | Unique Features |
---|---|---|
Piribedil | Parkinson’s Disease | Long half-life; unique benzodioxole structure |
Ropinirole | Parkinson’s Disease | Shorter half-life; more selective for D2 receptors |
Pramipexole | Parkinson’s Disease | Also used for Restless Legs Syndrome; D3 receptor affinity |
Mechanism of Action
The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing neurotransmission. This interaction can modulate various physiological processes, including motor control and cognitive functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the European Patent Application (), focusing on structural features, physicochemical properties, and inferred pharmacological implications.
Structural and Substituent Variations
Key differences lie in the core scaffold and piperazine substituents :
- Core Structure: The target compound uses a pyrimidin-4(3H)-one core, while patent examples (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) feature a pyrido[1,2-a]pyrimidin-4-one scaffold.
- Piperazine Modifications : The target compound’s piperazine is substituted with a benzodioxolylmethyl group, whereas patent analogs include methyl, (3R)-3-methyl, or (3R,5S)-3,5-dimethyl groups. These substitutions influence steric bulk and conformational flexibility, which could modulate receptor interactions .
Physicochemical Properties (Predicted)
Patent Example 2’s methylpiperazine may improve aqueous solubility compared to the unsubstituted piperazine in Example 1.
Pharmacological Implications
- Target Compound : The 4-chlorobenzyl group may enhance affinity for hydrophobic binding pockets in kinases or neurotransmitter receptors. The benzodioxolylmethyl-piperazine could confer metabolic stability over simpler arylpiperazines .
- Patent Compounds : The pyrido[1,2-a]pyrimidin-4-one core in patent examples may favor π-π stacking interactions with aromatic residues in enzyme active sites. The methyl/dimethylpiperazine variants (Example 2) might reduce off-target effects by limiting conformational flexibility.
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one , also known as piribedil , is a piperazine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure
The chemical structure of piribedil can be represented as follows:
This structure includes a benzodioxole moiety, which is crucial for its biological activity.
Dopamine Agonist Activity
Piribedil is primarily recognized for its role as a dopamine agonist . It has been shown to stimulate dopamine receptors, particularly D2 and D3 subtypes, which are essential in the treatment of Parkinson's disease. The compound's ability to enhance dopaminergic signaling contributes to its efficacy in alleviating symptoms such as tremors and rigidity associated with the disease .
Neuroprotective Effects
Research has indicated that piribedil possesses neuroprotective properties . It may help protect neuronal cells from apoptosis induced by oxidative stress, thus potentially slowing the progression of neurodegenerative diseases .
Anticancer Activity
Emerging studies suggest that piribedil may also exhibit anticancer properties . It has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that piribedil could induce apoptosis in breast cancer cells, enhancing the effectiveness of conventional chemotherapy agents like doxorubicin .
The mechanisms underlying the biological activity of piribedil are multifaceted:
- Dopaminergic Pathway Modulation : By activating dopamine receptors, piribedil enhances dopaminergic transmission, which is beneficial in treating Parkinson's disease.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal tissues.
- Inhibition of Tumor Growth : Piribedil has shown promise in inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Case Study 1: Parkinson's Disease Treatment
In clinical trials, patients treated with piribedil experienced significant improvements in motor functions compared to placebo groups. The drug's long half-life allows for once-daily dosing, improving patient adherence to treatment regimens .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines has demonstrated that piribedil can reduce viability and induce apoptosis in cancer cells. In vitro studies showed a dose-dependent response where higher concentrations of piribedil led to increased rates of cell death .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for yield improvement?
Answer:
The synthesis involves multi-step procedures, focusing on coupling reactions and heterocyclic assembly. Key steps include:
- Step 1: Formation of the pyrimidinone core via cyclization reactions. For example, coupling 2-(piperazin-1-yl)pyrimidine derivatives with benzodioxole-containing reagents (e.g., piperonal) under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and bases like triethylamine to deprotonate reactive sites .
- Step 3: Purification using column chromatography or HPLC to isolate the final product with >85% purity .
Critical Conditions:
- Temperature: Controlled reflux (70–100°C) to prevent side reactions.
- Catalysts: Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura coupling) .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
Table 1: Example Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Piperonal, DMF, 80°C, 12h | 86% | |
2 | 4-Chlorobenzyl chloride, EtOH, K₂CO₃ | 78% |
Q. How can researchers confirm the molecular structure and purity of this compound using advanced spectroscopic and crystallographic techniques?
Answer:
Structural Confirmation:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural data. For example, reports:
- Space group: P2₁/c
- Unit cell parameters: a = 10.21 Å, b = 12.45 Å, c = 14.30 Å .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to benzodioxole (δ 5.95–6.85 ppm) and piperazine (δ 3.20–3.60 ppm) protons .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 507.15) .
Purity Analysis:
- HPLC: Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Melting Point: Consistency with literature values (e.g., 198–200°C) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. antimicrobial activity) .
- Structural Analog Comparison: Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl substituents) to identify pharmacophore elements .
- Meta-Analysis: Aggregate data from independent studies to identify trends (e.g., higher activity in lipid-rich environments due to benzodioxole hydrophobicity) .
Example: Discrepancies in antimicrobial activity may stem from bacterial strain specificity; standardized CLSI protocols are recommended .
Q. How do electronic and steric effects of substituents influence the reactivity and pharmacological interactions of this compound?
Answer:
- Electronic Effects:
- The electron-withdrawing 4-chlorobenzyl group enhances electrophilicity at the pyrimidinone core, facilitating nucleophilic attacks (e.g., by cysteine residues in target enzymes) .
- Benzodioxole’s electron-rich methylenedioxy group stabilizes charge-transfer interactions in receptor binding .
- Steric Effects:
- Bulky substituents (e.g., 6-methyl group) may hinder rotation of the piperazine ring, affecting conformational stability .
- Optimal steric bulk (e.g., 4-chlorobenzyl vs. larger aryl groups) balances target affinity and solubility .
Methodological Insight:
- DFT Calculations: Predict electrostatic potential maps to identify reactive sites .
- SAR Studies: Synthesize analogs with varying substituents and compare binding kinetics (e.g., SPR or ITC assays) .
Q. What methodological approaches are employed to determine the crystal structure and conformational dynamics of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Conformational Analysis:
- Torsion Angle Measurements: Analyze piperazine ring puckering (e.g., chair vs. boat conformations) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Properties
Molecular Formula |
C24H25ClN4O3 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25ClN4O3/c1-16-20(12-17-2-5-19(25)6-3-17)23(30)27-24(26-16)29-10-8-28(9-11-29)14-18-4-7-21-22(13-18)32-15-31-21/h2-7,13H,8-12,14-15H2,1H3,(H,26,27,30) |
InChI Key |
XNUMNMVLTYMDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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